N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-naphthamide belongs to the benzhydrylpiperazine class of compounds, which are known for their affinity towards opioid receptors, particularly the kappa-opioid receptor. [] These compounds have garnered significant interest in scientific research due to their potential therapeutic applications in various areas, including pain management and bladder dysfunction. []
N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-naphthamide, specifically DPI-221, exhibits agonist activity at kappa-opioid receptors. [] While the precise mechanism of action in the context of bladder activity modulation is not fully elucidated, it likely involves binding to kappa-opioid receptors in the central and/or peripheral nervous system, leading to downstream effects on bladder function.
N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-naphthamide, particularly its derivative DPI-221, has been investigated for its potential application in modulating bladder activity. Studies in normal rats demonstrated that DPI-221, a selective kappa-opioid receptor agonist, could significantly increase micturition intervals. [] This finding suggests its potential therapeutic use in managing bladder dysfunction, including overactive bladder.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7